molecular formula C18H20N2O5S B2875869 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide CAS No. 946215-08-3

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide

Cat. No.: B2875869
CAS No.: 946215-08-3
M. Wt: 376.43
InChI Key: NICUIMLCBCJWEP-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide is an organic compound that features a unique combination of functional groups, including an isothiazolidinone ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Isothiazolidinone Ring: This can be achieved by reacting a suitable precursor with sulfur dioxide and an oxidizing agent to introduce the sulfone group.

    Coupling with Benzamide: The isothiazolidinone intermediate is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The isothiazolidinone ring can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated benzamide derivatives.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The isothiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide moiety can further enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)boronic acid: Similar structure but with a boronic acid group instead of a benzamide moiety.

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide: Contains an indazole ring and a piperidine group, offering different biological activities.

Uniqueness

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide is unique due to its combination of an isothiazolidinone ring and a benzamide moiety, which provides a distinct set of chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-9-4-13(12-17(16)25-2)18(21)19-14-5-7-15(8-6-14)20-10-3-11-26(20,22)23/h4-9,12H,3,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICUIMLCBCJWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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